molecular formula C20H19N3OS B3294298 (2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide CAS No. 886899-36-1

(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide

Cat. No.: B3294298
CAS No.: 886899-36-1
M. Wt: 349.5 g/mol
InChI Key: KGTFAQGECALKDC-VAWYXSNFSA-N
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Description

(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the phenyl and sulfanyl groups. Common reagents used in these reactions include phenylboronic acid, imidazole, and thiols. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the imidazole ring or the phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or imidazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}prop-2-enamide: shares similarities with other imidazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(12-11-16-7-3-1-4-8-16)21-13-14-25-20-22-15-18(23-20)17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,21,24)(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFAQGECALKDC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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